(4-Cyclopropylpyrimidin-5-yl)-[3-(4,5-dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyclopropylpyrimidin-5-yl)-[3-(4,5-dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidinyl group, a cyclopropyl group, and a thiazolyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropylpyrimidin-5-yl)-[3-(4,5-dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the pyrimidinyl and thiazolyl precursors. These precursors are then coupled using appropriate reagents and reaction conditions to form the final compound. Common synthetic routes may include:
Condensation reactions: : These reactions involve the condensation of pyrimidinyl and thiazolyl derivatives to form the core structure.
Cyclization reactions: : Cyclization steps are often employed to form the cyclopropyl and piperidinyl rings.
Reduction and oxidation reactions: : These reactions are used to adjust the oxidation state of the compound and introduce functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropylpyrimidin-5-yl)-[3-(4,5-dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can introduce oxygen-containing functional groups into the compound.
Reduction: : Reduction reactions can reduce the oxidation state of the compound, often leading to the formation of new bonds.
Substitution: : Substitution reactions can replace one or more atoms or groups in the compound with different atoms or groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: : Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substituents: : Halogens, alkyl groups, and other functional groups.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, aldehydes, or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
(4-Cyclopropylpyrimidin-5-yl)-[3-(4,5-dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone: has several scientific research applications, including:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.
Biology: : It may have biological activity, such as antimicrobial, antiviral, or anticancer properties.
Medicine: : Potential therapeutic applications in the treatment of various diseases.
Industry: : Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which (4-Cyclopropylpyrimidin-5-yl)-[3-(4,5-dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to biological responses such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
(4-Cyclopropylpyrimidin-5-yl)-[3-(4,5-dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone: can be compared with other similar compounds, such as:
Pyrimidinyl derivatives: : Compounds containing pyrimidinyl groups with different substituents.
Thiazolyl derivatives: : Compounds containing thiazolyl groups with various functional groups.
Piperidinyl derivatives: : Compounds featuring piperidinyl rings with different substituents.
These comparisons highlight the uniqueness of This compound
Properties
IUPAC Name |
(4-cyclopropylpyrimidin-5-yl)-[3-(4,5-dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-11-12(2)24-17(21-11)14-4-3-7-22(9-14)18(23)15-8-19-10-20-16(15)13-5-6-13/h8,10,13-14H,3-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSDFDOHIBLUQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCCN(C2)C(=O)C3=CN=CN=C3C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.